Dicyclohexylborane: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Dicyclohexylborane: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
An In-depth Examination of its Synthesis, Properties, and Applications in Modern Organic Chemistry
Abstract
Dicyclohexylborane (B74569), a sterically hindered dialkylborane, has emerged as a valuable reagent in organic synthesis, renowned for its high regio- and stereoselectivity in hydroboration reactions. This technical guide provides a comprehensive overview of dicyclohexylborane for researchers, scientists, and drug development professionals. It delves into its chemical and physical properties, provides detailed experimental protocols for its synthesis and key applications, and illustrates critical reaction pathways and workflows through detailed diagrams. The presented data and methodologies are intended to serve as a practical resource for the effective utilization of this versatile reagent in complex molecule synthesis.
Core Properties of Dicyclohexylborane
Dicyclohexylborane is a white solid organoborane compound that is typically used in situ or stored under an inert atmosphere due to its reactivity.[1] Its bulky cyclohexyl groups are pivotal to its selective reactivity.[2]
Physical and Chemical Properties
The key physical and chemical properties of dicyclohexylborane are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₂₃B | [1][3] |
| Molecular Weight | 178.12 g/mol | [1][3] |
| Physical State | White solid | [3] |
| Melting Point | 103-105 °C | [1][3] |
| Boiling Point | 263.7 ± 23.0 °C (Predicted) | [1][3] |
| Solubility | Soluble in THF, diethyl ether, dichloromethane, and pentane. | [3] |
| Stability | Must be used immediately upon generation or stored as a solid under dry nitrogen. | [1][3] |
Spectroscopic Data
While detailed spectroscopic data for dicyclohexylborane is not always readily available in compiled formats, the following provides an overview of expected spectroscopic characteristics based on related compounds and general principles.
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¹¹B NMR: The ¹¹B NMR spectrum is a key technique for characterizing organoboranes. For a dialkylborane like dicyclohexylborane, a broad signal is expected in the upfield region of the spectrum.
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¹H NMR: The ¹H NMR spectrum would be complex, showing broad multiplets for the cyclohexyl protons. The B-H proton, if observable, would likely be a very broad signal.
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¹³C NMR: The ¹³C NMR spectrum would show signals corresponding to the carbons of the cyclohexyl rings.
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IR Spectroscopy: The most characteristic feature in the IR spectrum of dicyclohexylborane would be the B-H stretching vibration, which typically appears in the region of 2500-2600 cm⁻¹. The C-H stretching and bending vibrations of the cyclohexyl groups would also be prominent.
Synthesis and Handling
Dicyclohexylborane is most commonly prepared by the hydroboration of cyclohexene (B86901) with a borane (B79455) source.[3][4]
Synthesis of Dicyclohexylborane
The synthesis involves the reaction of two equivalents of cyclohexene with one equivalent of borane, typically from a borane-dimethyl sulfide (B99878) (BMS) or borane-tetrahydrofuran (B86392) (THF) complex.[3]
Synthesis of Dicyclohexylborane.
Experimental Protocol: Synthesis of Dicyclohexylborane
Materials:
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Borane-dimethyl sulfide complex (BH₃•SMe₂)
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Cyclohexene
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Anhydrous tetrahydrofuran (B95107) (THF)
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Nitrogen or Argon gas supply
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Dry glassware (round-bottom flask, dropping funnel, condenser)
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Magnetic stirrer
Procedure:
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Assemble a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser connected to a nitrogen or argon inlet.
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Charge the flask with 50 mmol of borane-dimethyl sulfide complex and 18 mL of anhydrous THF.[3]
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Cool the stirred mixture to 0 °C in an ice bath.
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Add 115 mmol of cyclohexene dropwise to the cooled solution via the dropping funnel over a period of 30 minutes.[3]
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After the addition is complete, continue stirring the reaction mixture at 0 °C for 1 hour.[3]
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Dicyclohexylborane will precipitate from the solution as a white solid.[3]
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The resulting slurry can be used directly for subsequent reactions, or the solid can be isolated by filtration under an inert atmosphere if required.
Safety Precautions: Dicyclohexylborane is flammable and reacts with water.[5] It should be handled under an inert atmosphere (nitrogen or argon) in a well-ventilated fume hood.[1] Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times.
Applications in Organic Synthesis
Dicyclohexylborane is a versatile reagent with primary applications in hydroboration and reduction reactions.
Hydroboration of Alkenes and Alkynes
The steric bulk of the dicyclohexyl groups allows for the highly regioselective hydroboration of less sterically hindered alkenes and alkynes.[2] The subsequent oxidation of the resulting organoborane provides anti-Markovnikov alcohols with high stereospecificity (syn-addition).[2]
Hydroboration-Oxidation of a Terminal Alkyne.
Experimental Protocol: Hydroboration-Oxidation of 1-Octene (B94956)
Materials:
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Dicyclohexylborane (prepared in situ as described in section 2.2)
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1-Octene
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Anhydrous tetrahydrofuran (THF)
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3 M Sodium hydroxide (B78521) (NaOH) solution
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30% Hydrogen peroxide (H₂O₂) solution
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Diethyl ether
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Saturated sodium chloride solution (brine)
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Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
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To the slurry of dicyclohexylborane (prepared from 50 mmol of BH₃•SMe₂) in THF at 0 °C, add 50 mmol of 1-octene dropwise.
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Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional hour.
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Cool the reaction mixture back to 0 °C in an ice bath.
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Slowly and carefully add 15 mL of 3 M NaOH solution, followed by the dropwise addition of 15 mL of 30% H₂O₂ solution, ensuring the temperature remains below 40 °C.
-
Stir the mixture at room temperature for 1 hour.
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Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 20 mL).
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Combine the organic layers and wash with brine (20 mL).
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 1-octanol.
Reduction of Carbonyl Compounds
Dicyclohexylborane can also be used as a reducing agent for aldehydes and ketones. Its steric bulk can lead to high diastereoselectivity in the reduction of sterically hindered ketones.
General Experimental Workflow
The following diagram illustrates a typical experimental workflow for a reaction involving dicyclohexylborane.
General Experimental Workflow.
Conclusion
Dicyclohexylborane is a powerful and selective reagent in the arsenal (B13267) of the modern organic chemist. Its utility in achieving specific stereochemical outcomes in hydroboration reactions makes it particularly valuable in the synthesis of complex natural products and pharmaceutical intermediates. The detailed protocols and data presented in this guide are intended to facilitate its effective and safe implementation in the laboratory, enabling researchers to leverage its unique reactivity to advance their synthetic goals. Careful adherence to anhydrous and inert atmosphere techniques is paramount to achieving successful and reproducible results with this reagent.
